N-(2-Iodophenyl)butanamide
Description
Properties
IUPAC Name |
N-(2-iodophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-2-5-10(13)12-9-7-4-3-6-8(9)11/h3-4,6-7H,2,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXDCMRRHBMXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 Iodophenyl Butanamide and Analogs
Direct Synthesis Approaches to N-(2-Iodophenyl)butanamide
Direct synthesis methods focus on the formation of the butanamide linkage with the 2-iodophenyl group in a single key step. These approaches are often favored for their efficiency and atom economy.
Amidation Reactions for Butanamide Formation
Amidation reactions represent a fundamental and widely used method for the synthesis of amides, including this compound. This typically involves the reaction of a carboxylic acid or its derivative with an amine. A common approach is the acylation of 2-iodoaniline (B362364) with butyryl chloride or butanoic anhydride (B1165640). The use of a base, such as triethylamine (B128534) or pyridine, is often necessary to neutralize the hydrogen halide byproduct formed during the reaction.
Another strategy involves the use of coupling agents to facilitate the direct reaction between a carboxylic acid and an amine. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Pivalic anhydride has also been demonstrated as an effective reagent for the direct amidation of carboxylic acids with N-alkylanilines, with the advantage that the only byproduct is non-toxic pivalic acid, which can be easily removed through an aqueous workup. rsc.org
The following table summarizes common reagents used in direct amidation for the synthesis of N-arylamides:
| Amine Source | Acylating Agent/Method | Coupling Agent/Base (if applicable) |
| 2-Iodoaniline | Butyryl chloride | Triethylamine, Pyridine |
| 2-Iodoaniline | Butanoic anhydride | Triethylamine, Pyridine |
| 2-Iodoaniline | Butanoic acid | DCC, EDC |
| N-Alkylanilines | Carboxylic acids | Pivalic anhydride |
Catalyst-Free and Microwave-Assisted Synthetic Protocols
In recent years, there has been a growing interest in developing more environmentally friendly and efficient synthetic methods. Catalyst-free and microwave-assisted protocols have emerged as powerful tools in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. rsc.orgresearchgate.net
Catalyst-free approaches for amide bond formation are highly desirable as they eliminate the need for potentially toxic and expensive metal catalysts. Some reactions can proceed under thermal conditions, although this may require high temperatures. Visible-light-mediated reactions have also been developed for certain transformations, offering a milder alternative. organic-chemistry.org For instance, a catalyst-free, three-component coupling reaction has been described for the synthesis of amidinomaleimides, highlighting the potential for catalyst-free methods in forming complex molecules. nih.gov
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat the reaction mixture. This can lead to dramatic rate enhancements compared to conventional heating methods. youtube.com The direct synthesis of amides from carboxylic acids and amines under solvent-free conditions has been successfully achieved using microwave irradiation, sometimes with a catalytic amount of cerium ammonium (B1175870) nitrate. nih.govresearchgate.net These methods are often characterized by their simplicity, speed, and high efficiency. researchgate.net
The table below highlights the advantages of microwave-assisted synthesis compared to conventional heating for amidation reactions:
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours researchgate.net |
| Energy Efficiency | Lower | Higher youtube.com |
| Yields | Often lower to moderate | Often higher researchgate.netyoutube.com |
| Side Reactions | More prevalent | Often reduced |
| Solvent Use | Often requires solvents | Can be performed solvent-free nih.govresearchgate.net |
Synthesis through Derivatization of Precursors
An alternative to direct synthesis is the modification of pre-existing molecules that already contain some of the structural features of the target compound. This can involve functional group transformations or the coupling of molecular fragments.
Routes from 2-Iodoaniline and Related Halogenated Anilines
The most straightforward precursor for the synthesis of this compound is 2-iodoaniline. As mentioned in the direct synthesis section, this compound can be readily acylated with a butanoylating agent. This approach is widely applicable to a range of halogenated anilines, allowing for the synthesis of a library of structurally related N-aryl butanamides. The reactivity of the aniline (B41778) can be influenced by the nature and position of the halogen substituent.
The synthesis of indole (B1671886) derivatives, for example, can utilize 2-iodoaniline and cuprous acetylides, demonstrating the utility of this precursor in building more complex heterocyclic structures. researchgate.net
N-Substituted Succinimide (B58015) Ring Opening Methodologies for N-Hydroxybutanamide Derivatives
A novel approach for the synthesis of N-hydroxybutanamide derivatives involves the ring opening of N-substituted succinimides. researchgate.netnih.gov This two-step method begins with the synthesis of an N-substituted succinimide from the reaction of an aromatic amine, such as a substituted aniline, with succinic anhydride. beilstein-archives.orgmdpi.com The subsequent step involves the ring-opening of the imide with hydroxylamine (B1172632) to yield the N-hydroxybutanamide derivative. beilstein-archives.orgmdpi.com This method provides a versatile route to a variety of hydroxamic acids, which are of interest in medicinal chemistry. nih.govnih.gov
An iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide has been synthesized using this methodology and has shown potential as a lead structure for the development of new matrix metalloproteinase (MMP) inhibitors. researchgate.netnih.gov
Multi-Step Convergent Strategies for N-Arylated Butanamides
An example of a multi-step approach could involve the synthesis of a butanamide fragment and an iodinated aromatic fragment, followed by a cross-coupling reaction to form the final product. Transition-metal-free N-arylation methods, such as the reaction of amines with o-silylaryl triflates in the presence of a fluoride (B91410) source, offer a mild and efficient way to form the N-aryl bond. nih.gov
Tandem and Cascade Approaches for N-(Iodophenyl)amides
Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. These approaches are particularly valuable for the construction of complex molecules like N-(iodophenyl)amides from simpler precursors.
Ullmann–Finkelstein Tandem Reactions
The conceptual combination of the Ullmann condensation for C-N bond formation and the Finkelstein reaction for halogen exchange presents an intriguing, though not widely documented, strategy for the synthesis of N-(iodophenyl)amides. An Ullmann-type reaction typically involves the copper-catalyzed coupling of an amine or amide with an aryl halide. nih.gov A Finkelstein reaction, conversely, is a classic method for converting an alkyl or aryl chloride/bromide to an iodide using an alkali metal iodide. A tandem Ullmann–Finkelstein process would ideally involve the in situ formation of an iodoarene from a more readily available bromo- or chloroarene, which then undergoes a subsequent Ullmann-type amidation.
While a direct, named "Ullmann-Finkelstein Tandem Reaction" for N-(iodophenyl)amide synthesis is not a standard named reaction in organic chemistry, the principles can be applied in a sequential one-pot manner. For instance, a bromo- or chloro-substituted aniline could first be subjected to a Finkelstein-like halogen exchange, followed by N-acylation. Alternatively, a dihaloarene could potentially undergo a selective Ullmann amidation at one position, followed by a Finkelstein-type conversion at another.
The success of such a tandem strategy would heavily depend on the careful optimization of reaction conditions to ensure compatibility between the two distinct transformations. Key parameters would include the choice of copper catalyst, ligand, base, solvent, and the iodide source to facilitate both the halogen exchange and the C-N coupling steps efficiently.
Table 1: Hypothetical Tandem Ullmann-Finkelstein Reaction Parameters
| Parameter | Potential Options | Rationale |
| Starting Material | 2-Bromoaniline, Butanoyl chloride | Readily available precursors. |
| Iodide Source | Sodium Iodide (NaI), Potassium Iodide (KI) | Common reagents for Finkelstein reaction. |
| Copper Catalyst | CuI, Cu₂O, Cu(OAc)₂ | Frequently used in Ullmann-type couplings. |
| Ligand | Proline, DMEDA, Phenanthroline | Can enhance catalyst solubility and reactivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Necessary for the amidation step. |
| Solvent | DMF, DMSO, NMP | High-boiling polar aprotic solvents often used. |
Integration of Allene-Based Reagents in Synthesis
Allenes, with their unique cumulative double bonds, are versatile building blocks in organic synthesis. Their reactivity allows for the construction of a wide array of molecular architectures, including N-aryl amides, through transition metal-catalyzed reactions. The integration of allene-based reagents provides a novel pathway to N-(iodophenyl)amides, often involving palladium or copper catalysis. nih.govresearchgate.net
One plausible approach involves the palladium-catalyzed coupling of an iodoaniline with an allene (B1206475) and a subsequent carbonylation/amination cascade. In such a sequence, the palladium catalyst would first oxidatively add to the C-I bond of the iodoaniline. This palladium-aryl intermediate could then insert an allene molecule, followed by carbon monoxide insertion and reductive elimination with an amine or ammonia (B1221849) equivalent to furnish the desired amide.
Alternatively, copper-catalyzed reactions of allenyl halides with amides have been reported for the synthesis of N-substituted allenes. nih.gov A related strategy could be envisioned where a suitably functionalized allene derivative reacts with 2-iodoaniline in the presence of a copper catalyst and a carbonyl source to yield this compound. The regioselectivity of the allene insertion and the efficiency of the subsequent steps would be critical for the success of such a synthetic route.
Research in this area has demonstrated the feasibility of copper-catalyzed propargylic C-H functionalization to generate allenes, which can then be used in further transformations. rsc.orgrsc.org This highlights the potential for developing cascade processes starting from readily available propargyl derivatives.
Table 2: Research Findings on Allene Integration in Amide Synthesis
| Catalyst System | Reactants | Product Type | Key Findings | Reference |
| Copper Nanoparticles | Allenynamides | Pyrrolines/Pyrroles | Efficient and recyclable heterogeneous catalyst for Alder-ene reaction of allenynamides. | nih.gov |
| Cu(I) Thiophenecarboxylate | Allenyl Halides, Amides | N-Substituted Allenes | Good to excellent yields for the synthesis of a variety of N-substituted allenes. | nih.gov |
| Cu(I) Catalyst | Allylic Sulfonamides, Bromoallenes | Allylic Allenic Amides | Copper-catalyzed cross-coupling to form potential substrates for further cyclizations. | researchgate.net |
These findings underscore the potential of harnessing the reactivity of allenes in catalytic cascade reactions to construct complex amide structures, providing a foundation for developing synthetic routes to this compound and its analogs.
Chemical Reactivity and Transformation Chemistry of N 2 Iodophenyl Butanamide
Transformations Involving the Aryl Iodide Moiety
The primary site of reactivity on N-(2-Iodophenyl)butanamide is the carbon-iodine bond. This bond is susceptible to oxidative addition to low-valent transition metal complexes, initiating catalytic cycles that form new bonds at the C2 position of the phenyl ring.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and aryl iodides are among the most reactive electrophiles for these transformations. nih.gov The high reactivity of the C-I bond in this compound allows for a range of cross-coupling reactions to proceed under relatively mild conditions.
The Suzuki–Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.org For this compound, this reaction enables the introduction of a wide variety of aryl, vinyl, or alkyl groups at the 2-position. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. organic-chemistry.org
The reaction conditions are typically mild and tolerant of various functional groups, a key advantage of the Suzuki-Miyaura reaction. libretexts.org A typical protocol for the coupling of this compound with an arylboronic acid would involve a palladium source, a phosphine (B1218219) ligand, and a base in a suitable solvent mixture.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Condition |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄ |
| Ligand | SPhos, XPhos, PPh₃ |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Boron Reagent | Arylboronic acid, Arylboronic ester |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF |
| Temperature | 80-110 °C |
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. princeton.edu For a substrate like this compound, if an appropriate alkene moiety is present in the butanamide side chain or introduced separately, this reaction can be used for both intermolecular and intramolecular C-C bond formation.
The intramolecular Heck reaction is particularly valuable for constructing cyclic structures. princeton.edu For instance, a derivative of this compound containing a terminal double bond in the N-acyl chain could undergo an intramolecular cyclization. The reaction generally proceeds via an exo-cyclization pathway to form five- or six-membered rings. The mechanism begins with oxidative addition of the C-I bond to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond, and concludes with a β-hydride elimination to release the cyclized product. The choice of ligands and additives, such as silver or thallium salts, can influence the reaction pathway and prevent isomerization of the product. princeton.eduuwindsor.ca
Table 2: Key Steps in Intramolecular Heck Cyclization
| Step | Description |
| 1. Oxidative Addition | The aryl iodide (this compound derivative) adds to a Pd(0) species, forming an arylpalladium(II) complex. |
| 2. Migratory Insertion | The tethered alkene coordinates to the palladium center and inserts into the aryl-palladium bond, forming a new C-C bond and a cyclic alkylpalladium intermediate. |
| 3. β-Hydride Elimination | A hydrogen atom from a β-carbon is eliminated, regenerating the double bond and forming a hydridopalladium complex. |
| 4. Reductive Elimination | The hydridopalladium complex eliminates HI (neutralized by a base) to regenerate the Pd(0) catalyst. |
Isocyanides are versatile C1 building blocks that can undergo migratory insertion into aryl-palladium bonds, a process analogous to carbonylation. nih.gov This reaction with this compound or its derivatives leads to the formation of an imidoyl-palladium intermediate. This intermediate can then be trapped by various nucleophiles to generate a diverse array of nitrogen-containing compounds. nih.govmdpi.com
Research on the closely related substrate, N-(2-iodophenyl)-N-methylmethacrylamide, demonstrates a powerful cascade reaction. mdpi.com In this process, an initial alkene insertion is followed by an isocyanide insertion. This sequence allows for the rapid construction of complex heterocyclic structures. The reaction is initiated by the oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the isocyanide to form an imidoyl palladium species, which can then undergo further reactions. mdpi.com
Table 3: Palladium-Catalyzed Isocyanide Insertion Cascade
| Reactant 1 | Reactant 2 | Catalyst / Ligand | Product Type |
| N-(2-iodophenyl)-N-methylmethacrylamide | (Ferrocenyl)vinyl isocyanide | Pd(dba)₂ / Chiral Ligand | Pyrido-fused ferrocenes |
| N-(2-iodophenyl) amide derivative | Aliphatic/Aromatic Isocyanide | Pd(OAc)₂ / PPh₃ | Fused Quinoline derivatives |
Direct arylation via C-H activation is an increasingly important strategy that avoids the pre-functionalization of one of the coupling partners. In the context of this compound, the aryl iodide can serve as the arylating agent in a reaction with a C-H bond of another molecule, such as a heterocycle. rsc.org
Alternatively, the N-acyl group on the aniline (B41778) nitrogen can act as a directing group to facilitate C-H activation at the ortho-position of a different aromatic ring within the molecule, although this is less common than reactions involving the aryl iodide. More relevant is the use of this compound as a coupling partner for C-H arylation. For instance, palladium-catalyzed direct C2-arylation of N-acyl pyrroles with aryl halides provides a model for how this compound could react with C-H bonds of electron-rich (hetero)arenes. researchgate.net These reactions typically require a palladium catalyst and often an oxidant or a specific ligand to facilitate the C-H cleavage step. rsc.org
Copper-Catalyzed Carbon-Heteroatom Bond Formations
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are a classic and highly effective method for forming carbon-heteroatom bonds. Aryl iodides are excellent substrates for these transformations due to their high reactivity.
For this compound, this chemistry is primarily used to form C-N, C-O, or C-S bonds. For example, the reaction of this compound with an amine in the presence of a copper catalyst and a base would yield a diamine derivative. A simple and efficient protocol for the amination of aryl iodides utilizes copper(I) iodide (CuI) as the catalyst, ethylene (B1197577) glycol as a ligand, and potassium phosphate (B84403) (K₃PO₄) as the base in isopropanol. organic-chemistry.org This system is advantageous because it is relatively insensitive to air and moisture, making it operationally simple. organic-chemistry.org This method is applicable to a wide range of primary and secondary amines, including both acyclic and cyclic variants.
Table 4: Representative Conditions for Copper-Catalyzed N-Arylation
| Parameter | Condition |
| Copper Source | CuI, CuSO₄ |
| Ligand | Ethylene glycol, 1,10-Phenanthroline, N¹,N²-diarylbenzene-1,2-diamine |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ |
| Nucleophile | Primary/Secondary Amines, Alcohols, Thiols |
| Solvent | 2-Propanol, Dioxane, Toluene, Water nih.gov |
| Temperature | 80-120 °C |
Iodine Exchange and Related Halogen Transformations
The iodine atom attached to the phenyl ring of this compound can be substituted by other halogens or isotopes of iodine through halogen exchange reactions. These transformations are synthetically valuable for introducing different functionalities or for radiolabeling purposes.
One of the most common methods for halogen exchange is the Finkelstein reaction, which involves the treatment of an alkyl or aryl halide with an excess of a metal halide salt. wikipedia.org For this compound, this would typically involve reacting it with a metal fluoride (B91410), chloride, or bromide to replace the iodine atom. The reaction is an equilibrium process, and its outcome is often dictated by the solubility of the resulting metal halide salt in the chosen solvent. wikipedia.org For instance, using sodium iodide in acetone (B3395972) is effective for converting chlorides and bromides to iodides because sodium chloride and sodium bromide are insoluble in acetone and precipitate out, driving the reaction forward. wikipedia.org Conversely, to replace the iodine, different solvent and salt combinations would be necessary.
Aromatic Finkelstein reactions, which are relevant to this compound, can be more challenging than their alkyl counterparts and often require catalysis. wikipedia.org Catalysts such as copper(I) iodide with diamine ligands, or nickel bromide with tri-n-butylphosphine, have been employed to facilitate the exchange on aryl halides. wikipedia.org
Furthermore, iodine exchange is a crucial technique for the synthesis of radioiodinated compounds. nih.gov This process can be achieved through nucleophilic substitution, where a radioactive iodide ion (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) displaces the non-radioactive iodine atom on the aromatic ring. nih.govnih.gov The kinetics of such exchange reactions are influenced by factors like pH, temperature, and the presence of oxidizing or reducing agents. nih.gov
| Reaction Type | Reagents | Typical Conditions | Product Type |
| Finkelstein Reaction | NaF, NaCl, or NaBr | Acetone or other polar solvents | N-(2-Halophenyl)butanamide |
| Catalytic Halogen Exchange | KF, CuI/diamine ligand | High-boiling polar solvents (e.g., DMF) | N-(2-Fluorophenyl)butanamide |
| Radioiodine Exchange | [¹²³I]NaI or [¹³¹I]NaI | Aqueous solution, controlled pH and temperature | Radio-labeled this compound |
Reactivity of the Amide Functional Group
The amide moiety in this compound offers another site for chemical modification, including reactions at the nitrogen atom and the carbonyl carbon.
The hydrogen atom on the amide nitrogen is acidic and can be removed by a base, allowing for subsequent N-functionalization. This enables the introduction of a variety of substituents, expanding the molecular complexity. General protocols for the N-functionalization of amides can be applied, involving reactions with different electrophiles. nih.gov
Common N-functionalization reactions include:
N-Alkylation: Reaction with alkyl halides in the presence of a base to form N-alkyl-N-(2-iodophenyl)butanamide.
N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form a bond between the amide nitrogen and an aryl group. nih.gov
N-Acylation: Treatment with acyl chlorides or anhydrides to produce N-acyl derivatives (imides).
These reactions provide access to a wide range of tertiary amides with diverse functionalities.
The carbonyl group of the amide is susceptible to nucleophilic attack, leading to several important transformations.
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield butanoic acid and 2-iodoaniline (B362364). libretexts.org
Acid-catalyzed hydrolysis: Typically requires heating with a strong acid like hydrochloric acid. The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for water to attack. The final products are the carboxylic acid and the protonated amine (ammonium salt). libretexts.orgyoutube.com
Base-promoted hydrolysis (saponification): Involves heating the amide with a strong base such as sodium hydroxide (B78521). The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This process yields the carboxylate salt and the free amine. libretexts.orgyoutube.com
Developing milder hydrolysis methods is an ongoing area of research, with recent protocols using visible light at room temperature under neutral conditions to avoid the harsh conditions of traditional methods. researchgate.net
| Reaction | Conditions | Products |
| Acid Hydrolysis | Heat, H₃O⁺ (e.g., aq. HCl) | Butanoic acid and 2-Iodoanilinium chloride |
| Base Hydrolysis | Heat, OH⁻ (e.g., aq. NaOH) | Sodium butanoate and 2-Iodoaniline |
Intramolecular Cyclization and Annulation Pathways
The presence of the iodo-substituent on the phenyl ring and the amide side chain in a proximate ortho position makes this compound a prime candidate for intramolecular cyclization reactions, which are powerful methods for constructing heterocyclic ring systems.
Radical cyclizations are a key strategy in organic synthesis for forming cyclic compounds. In the case of this compound, these processes typically involve the generation of an aryl radical at the C2 position of the phenyl ring, which can then react intramolecularly with the amide side chain.
The generation of an aryl radical from the C-I bond is the initiating step in these cyclization pathways. The relatively weak nature of the carbon-iodine bond facilitates homolytic cleavage to form the radical. Several methods have been developed for the efficient generation of aryl radicals from aryl halides. nih.govnsf.gov
Common methods for aryl radical generation include:
Tin-based reagents: The use of tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN) is a classic method. The tributyltin radical abstracts the iodine atom to generate the aryl radical.
Silane-based reagents: Tris(trimethylsilyl)silane ((TMS)₃SiH) can be used as an alternative to tin hydrides, offering a less toxic option.
Photoredox catalysis: Visible-light photoredox catalysis has emerged as a powerful and mild method for generating aryl radicals. A photocatalyst, upon excitation by light, can engage in a single-electron transfer (SET) with the aryl iodide to generate the aryl radical. nih.gov
Once generated, the aryl radical is a highly reactive intermediate. In the context of this compound, this radical can be "trapped" intramolecularly by the butanamide side chain. The specific site of attack on the side chain determines the size of the newly formed ring. For instance, a 6-endo cyclization can occur where the aryl radical attacks the double bond of an enamide or enamidine derivative, leading to the formation of fused heterocyclic systems like octahydrobenzo[f]quinolines. nih.gov The stereochemical outcome of such cyclizations can often be controlled by the choice of the radical-generating reagent. nih.gov This intramolecular trapping is a key step in cascade reactions that can rapidly build molecular complexity. science.gov
| Radical Generation Method | Reagents/Conditions | Key Intermediate |
| Tin Hydride Method | Bu₃SnH, AIBN, heat | Aryl radical |
| Silane Hydride Method | (TMS)₃SiH, AIBN, heat | Aryl radical |
| Photoredox Catalysis | Photocatalyst (e.g., Ru(bpy)₃²⁺), visible light | Aryl radical cation/anion followed by radical |
Radical-Mediated Cyclization Processes
Intramolecular Translocation Reactions and Conformational Control
Intramolecular hydrogen atom transfer (HAT), or radical translocation, is a key reaction pathway for this compound and related structures. mdpi.com This process typically involves the generation of an aryl radical at the iodine-bearing carbon, which then abstracts a hydrogen atom from a remote site within the same molecule. For this intramolecular translocation to occur efficiently, the molecule must adopt a specific conformation. mdpi.com
The conformation of the amide linkage plays a crucial role. A cis conformation, where the initial radical and the C-H bond targeted for hydrogen abstraction are in proximity, is essential for the reaction to proceed. mdpi.com The substituents on the nitrogen atom can act as a "conformational lock," influencing the rotational barrier around the aryl-N bond and favoring the required geometry for translocation and subsequent cyclization. mdpi.com
Table 1: Conformational Requirements for Intramolecular Translocation
| Feature | Requirement | Rationale |
| Amide Conformation | cis | Brings the initial radical and the target C-H bond into close proximity. |
| N-Substituent | Can provide a 'conformational lock'. | Optimizes the likelihood of the molecule adopting the necessary conformation for translocation. |
Spirocyclic Lactam Formation
This compound derivatives can be precursors for the synthesis of spirocyclic lactams, which are significant structural motifs in medicinal chemistry and natural products. researchgate.netresearchgate.net These reactions often involve the formation of a new ring system where one atom is common to both rings. The synthesis of spiro-lactams from this compound precursors can proceed through various mechanisms, including radical cyclizations initiated at the iodophenyl moiety. The resulting spirocyclic structures are recognized for their three-dimensional complexity and structural rigidity. researchgate.net
Oxidative Cyclization Reactions
Oxidative cyclization reactions of this compound and its derivatives provide a powerful method for the construction of nitrogen-containing heterocyclic systems. nih.govnsf.gov These reactions can be mediated by various oxidizing agents and often proceed through radical or cationic intermediates. nih.govnih.gov For instance, hypervalent iodine reagents can be employed to induce oxidative cyclization, leading to the formation of new C-N or C-C bonds. chemrxiv.orgrsc.org The reaction conditions can be mild, and in some cases, catalytic amounts of an iodine(III) species are sufficient to promote the transformation. nih.gov
Table 2: Examples of Oxidative Cyclization Strategies
| Reagent/Catalyst | Intermediate Type | Resulting Heterocycle |
| Hypervalent Iodine Reagents | Cationic/Radical | Benzimidazoles, Oxazolidinones |
| Palladium Catalysts | Organometallic | Oxindoles |
| Metal-Free Conditions | Radical | Aminooxylated oxindoles |
Cycloaddition Reactions (e.g., [3+2] Annulations)
This compound can participate in cycloaddition reactions, such as [3+2] annulations, to form five-membered heterocyclic rings. researchgate.netchim.it These reactions typically involve the reaction of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile). chim.ituchicago.edu In the context of this compound, the aromatic ring or a derived intermediate can act as one of the components in the cycloaddition. The reaction can be catalyzed by Lewis acids and often proceeds with high stereoselectivity, allowing for the construction of complex polycyclic systems. researchgate.net The mechanism can be either a concerted 1,3-dipolar cycloaddition or a stepwise process involving a Michael addition followed by ring closure. chim.it
Enamide-Based Cyclization Strategies
Enamides, which can be derived from this compound, are versatile synthons in cyclization reactions for the synthesis of N-heterocycles. nih.gov The enamide functionality exhibits amphiphilic reactivity, allowing it to participate in various cyclization modes. nih.gov Iminium species generated from enamides can engage in electrophilic additions, leading to the formation of diverse heterocyclic scaffolds. These strategies have been successfully applied in the total synthesis of natural products, highlighting the utility of enamide cyclizations in constructing complex molecular architectures. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Iodophenyl Ring
The iodophenyl ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, allowing for further functionalization of the aromatic core.
Electrophilic Aromatic Substitution (EAS) : The amide group is an ortho-, para-directing group, and the iodine atom is also ortho-, para-directing. However, both are deactivating towards electrophilic attack. The outcome of EAS reactions will depend on the specific electrophile and reaction conditions. masterorganicchemistry.commasterorganicchemistry.com Common EAS reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.comlibretexts.org
Nucleophilic Aromatic Substitution (SNA r) : The presence of the electron-withdrawing amide group and the good leaving group ability of iodine can facilitate nucleophilic aromatic substitution, particularly if additional activating groups are present on the ring. wikipedia.orgmasterorganicchemistry.com In SNAr reactions, a nucleophile attacks the carbon bearing the leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. pressbooks.publumenlearning.com The stability of this intermediate is enhanced by electron-withdrawing substituents. masterorganicchemistry.com
Table 3: Comparison of Aromatic Substitution Reactions
| Reaction Type | Attacking Species | Ring Requirement | Intermediate |
| Electrophilic Aromatic Substitution | Electrophile | Electron-rich | Carbocation (Arenium ion) |
| Nucleophilic Aromatic Substitution | Nucleophile | Electron-poor | Carbanion (Meisenheimer complex) |
Hypervalent Iodine(III)-Induced Functionalizations
The iodine atom in this compound can be oxidized to a hypervalent iodine(III) state, which opens up a wide range of synthetic transformations. nih.govnih.gov Hypervalent iodine(III) reagents are known for their mild oxidizing properties and are used in various functionalization reactions. nih.govfrontiersin.org These reagents can act as electrophiles and can induce intramolecular cyclizations, transfer functional groups, and facilitate the formation of new carbon-heteroatom bonds. nih.govtohoku.ac.jp The reactions are often chemoselective and can be performed under environmentally benign conditions. frontiersin.orgsioc.ac.cn The use of chiral hypervalent iodine compounds can also enable enantioselective transformations. nih.gov
Mechanistic Investigations and Catalytic Systems in N 2 Iodophenyl Butanamide Chemistry
Elucidation of Reaction Mechanisms
Probing the reaction pathway of N-(2-Iodophenyl)butanamide cyclization involves a combination of advanced analytical techniques and classical kinetic experiments. These studies are essential for identifying rate-determining steps, characterizing transient species, and confirming the operative catalytic cycle.
Real-time monitoring of chemical reactions provides invaluable insight into reaction kinetics and mechanism. In situ spectroscopic methods are particularly powerful for observing the transformation of this compound.
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy : In situ IR spectroscopy can effectively track the progress of the intramolecular cyclization. For instance, by monitoring the carbonyl stretching frequencies, one can observe the disappearance of the amide C=O band of the starting material, this compound, and the concurrent appearance of the characteristic lactam C=O band of the resulting oxindole (B195798) product. researchgate.net This provides real-time data on reaction initiation, conversion rates, and endpoints. researchgate.net Similarly, ¹H NMR spectroscopy can be used to follow the disappearance of reactant signals and the emergence of product signals over time to determine reaction kinetics.
Electron Paramagnetic Resonance (EPR) Spectroscopy : In cases where radical pathways are suspected, EPR spectroscopy is an indispensable tool. This technique can detect and characterize paramagnetic species, such as radical intermediates. Studies on related palladium-catalyzed arylations have used EPR to confirm the presence of phenyl radicals, providing strong evidence for a radical cross-coupling pathway. rsc.org
Mössbauer spectroscopy is not typically employed for studying palladium-based catalytic systems.
Kinetic analysis is fundamental to determining the rate-limiting step of a catalytic cycle. For the palladium-catalyzed intramolecular α-arylation of N-(2-halophenyl)amides, a reaction highly analogous to the cyclization of this compound, mechanistic studies have shown that the oxidative addition of the aryl halide to the palladium(0) complex is the rate-limiting step. nih.govorganic-chemistry.org
The Kinetic Isotope Effect (KIE) is a powerful tool used to probe transition state structures. By comparing the reaction rates of isotopically labeled and unlabeled substrates, one can determine if a particular bond is broken in the rate-determining step. For example, in related palladium-catalyzed cross-coupling reactions, ¹³C KIEs have been used to provide experimental validation for the transition structures of key steps, such as oxidative addition and transmetalation. nih.gov A significant KIE at the carbon atom of the C–I bond in this compound upon substitution with ¹³C would provide strong evidence that the cleavage of this bond is involved in the rate-determining step of the cyclization. Studies on related systems have shown primary kinetic isotope effects, supporting the involvement of C-H or C-Br bond cleavage in the rate-determining step. acs.org
The catalytic cycle for the intramolecular α-arylation of this compound is believed to proceed through several key intermediates. While palladacycles are crucial intermediates in many C-H activation reactions, the cyclization of this specific substrate via α-arylation involves a different set of key species. researchgate.net The generally accepted mechanism involves:
Oxidative Addition : The catalytically active Pd(0) species inserts into the carbon-iodine bond of this compound to form an arylpalladium(II) halide intermediate. This step is typically irreversible and rate-limiting. nih.govnih.gov
Enolate Formation : A base removes a proton from the α-carbon of the butanamide group, creating a palladium enolate intermediate. organic-chemistry.org
Reductive Elimination : The final C-C bond is formed through reductive elimination from the arylpalladium enolate, yielding the 3-ethyl-3-methyloxindole product and regenerating the Pd(0) catalyst. organic-chemistry.org
The isolation and characterization of these intermediates are often challenging due to their transient nature, but their existence is supported by extensive mechanistic and computational studies on analogous systems.
While many palladium-catalyzed reactions proceed through two-electron (ionic) pathways involving Pd(0) and Pd(II) species, the potential for one-electron (radical) pathways cannot be disregarded. Photoinduced palladium catalysis, for example, has been shown to facilitate intermolecular radical cascade cyclizations of N-arylacrylamides, where photoexcited palladium complexes are involved in single-electron transfer processes. nih.gov
To investigate the potential involvement of radical species in the cyclization of this compound, radical scavenger studies are employed. Compounds like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) are introduced into the reaction mixture. If the reaction proceeds through a radical mechanism, the scavenger will trap the radical intermediates, leading to a significant inhibition or complete shutdown of the reaction. The absence of such an effect would suggest that a radical pathway is unlikely. Such control experiments have been used to support radical cross-coupling pathways in related transformations. rsc.org
Design and Optimization of Catalytic Systems
The efficiency, selectivity, and substrate scope of the cyclization of this compound are highly dependent on the design of the catalytic system, particularly the choice of palladium source, ligand, and reaction conditions.
The ligand bound to the palladium center plays a pivotal role in modulating the catalyst's reactivity and stability. The development of new ligands has been instrumental in improving intramolecular amide arylation reactions.
Ligand Effects : Early catalytic systems for oxindole synthesis from 2-bromoanilides utilized bidentate phosphine (B1218219) ligands like BINAP with Pd(dba)₂. acs.org However, significant rate accelerations were achieved with catalysts formed from Pd(OAc)₂ and bulky, electron-rich monodentate ligands such as tricyclohexylphosphine (B42057) (PCy₃) or sterically hindered N-heterocyclic carbenes (NHCs). nih.govorganic-chemistry.org These advanced ligands promote the crucial, rate-limiting oxidative addition step and facilitate the final reductive elimination, allowing for reactions to occur at lower temperatures and with higher efficiency. nih.govrsc.org The choice of ligand is critical, as it can prevent catalyst deactivation and influence selectivity. scispace.com
Catalyst Loadings : A primary goal in catalyst optimization is to minimize the amount of expensive palladium required. With highly efficient ligand systems, catalyst loadings can often be significantly reduced without compromising the yield. For related N-arylation reactions, optimization has allowed for catalyst loadings to be lowered to as little as 0.5 mol % for reactive substrates. mit.edu However, more challenging substrates, such as less reactive aryl chlorides or sterically hindered partners, may require higher catalyst loadings (e.g., 1.5-5 mol %) and elevated temperatures to achieve good conversion. mit.eduresearchgate.net
The table below summarizes the effect of different catalytic systems on analogous intramolecular amide arylation reactions.
| Palladium Source | Ligand | Base | Typical Catalyst Loading (mol %) | Reaction Conditions | Outcome/Observations |
|---|---|---|---|---|---|
| Pd(dba)₂ | BINAP | NaOt-Bu | 1.5 - 3 | Toluene, 80-100 °C | Effective for 2-bromoanilides; foundational system. acs.org |
| Pd(OAc)₂ | PCy₃ | NaOt-Bu | 1 - 2 | Toluene, RT - 70 °C | Significant rate acceleration; allows for room temperature reactions. nih.govorganic-chemistry.org |
| Pd(OAc)₂ | IMes·HCl (NHC precursor) | K₃PO₄ | 1 - 2 | Dioxane, 70 °C | High yields for aryl chlorides; demonstrates versatility of NHC ligands. nih.gov |
| [Pd(IPr)(cin)Cl] | IPr (NHC) | K₂CO₃ | 1 - 2 | Dioxane, 110 °C | Pre-catalyst shows high efficiency and functional group tolerance in related transamidations. rsc.org |
Copper Catalysis in Aryl Amide Synthesis
The synthesis of aryl amides, such as this compound, is frequently accomplished through copper-catalyzed N-arylation, a process historically known as the Goldberg reaction. nih.govmit.edu This transformation is a crucial method for constructing carbon-nitrogen bonds. Mechanistic studies indicate that the reaction typically proceeds through a Cu(I)-mediated nucleophilic aromatic substitution pathway. nih.govacs.org
The catalytic cycle is understood to involve two primary sequential stages: the formation of the nucleophile and the activation of the aryl halide. nih.govacs.org The active catalyst is a copper(I) species. In the presence of the amide and a base, a copper(I) amidate complex is formed. nih.govmit.edu This complex is considered the key reactive species that activates the aryl halide (in this case, an iodobenzene (B50100) derivative). nih.govmit.edu
Detailed investigations have shown that chelating diamine ligands play a critical role in the catalytic process. nih.govmit.edu These ligands modulate the coordination environment around the copper(I) center and control the concentration of the active catalytic species. nih.govmit.edu The reaction rate can exhibit a non-linear dependence on the concentration of the diamine ligand, suggesting a complex interplay of equilibria in the reaction mixture. nih.govacs.org While oxidative addition of the aryl halide to the Cu(I) center is a proposed mechanism for activation, a definitive, universally accepted pathway for this step remains an area of active research. acs.orgacs.org
Table 1: Key Intermediates and Components in Copper-Catalyzed N-Arylation
| Component | Role in Catalytic Cycle | Reference |
|---|---|---|
| Copper(I) Salt (e.g., CuI) | Precursor to the active catalyst. | nih.gov |
| Amide | The nucleophile that forms the C-N bond. | nih.gov |
| Base (e.g., K₃PO₄) | Deprotonates the amide to facilitate formation of the copper amidate. | nih.gov |
| Diamine Ligand | Stabilizes the Cu(I) center, prevents catalyst deactivation, and controls reactivity. | mit.edu |
| Copper(I) Amidate | The key reactive intermediate that activates the aryl halide. | nih.govmit.edu |
Influence of Co-Catalysts and Additives
The efficiency and scope of copper-catalyzed N-arylation reactions are profoundly influenced by the choice of co-catalysts and additives, which include ligands, bases, and solvents.
Bases: A base is essential for the deprotonation of the amide, which allows for the formation of the copper(I) amidate intermediate. The choice of base can significantly impact the reaction yield and rate. Inorganic bases like potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used and have proven effective. nih.govacs.org In some systems, organic soluble ionic bases, such as tetra(n-butyl)phosphonium malonate, have been shown to lead to very high reactivity, enabling the reaction to proceed at much lower temperatures. acs.org
Solvents: The solvent plays a role in solubilizing the reactants and catalyst components. Polar aprotic solvents like N,N-dimethylformamide (DMF) are often employed in these reactions. nih.gov The solvent can influence the reaction kinetics and the stability of the catalytic intermediates.
Steric and Electronic Effects on Reactivity and Selectivity
The reactivity of this compound and related compounds is governed by a combination of steric and electronic effects. These factors influence the accessibility of the reactive sites and the stability of transition states. researchgate.netnih.gov
Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. nih.gov In the context of this compound, the butanamide side chain and the iodine atom create a specific steric environment around the aromatic ring. For instance, in reactions involving nucleophilic attack or C-H functionalization, bulky substituents near the reaction center can slow down the reaction rate by physically blocking the approach of the reagent. nih.govresearchgate.net
Electronic Effects: The electronic properties of the substituents on the aromatic ring dictate the electron density distribution, which in turn affects the molecule's reactivity. The amide group (-NHCOR) is generally considered an ortho-, para-directing and activating group in electrophilic aromatic substitution, but its directing effect in metal-catalyzed C-H functionalization is primarily based on its ability to coordinate to the metal center. rsc.orgnih.gov The iodine atom is an electron-withdrawing group via induction but is also ortho-, para-directing. These electronic influences are critical in determining the regioselectivity of reactions. researchgate.net
Directional Effects of Amide and Iodine Substituents
In modern synthetic chemistry, directing groups are used to guide a transition metal catalyst to a specific C-H bond, enabling selective functionalization. nih.gov
Amide as a Directing Group: The amide functionality in this compound can act as a powerful directing group. rsc.orgnih.gov The oxygen and nitrogen atoms of the amide can chelate to a metal center (e.g., Palladium, Rhodium, or Copper), forming a stable metallacyclic intermediate. acs.orgnih.gov This geometric constraint positions the metal catalyst in close proximity to the C-H bond at the ortho-position of the phenyl ring (the C-H bond adjacent to the amide-bearing carbon), facilitating its cleavage and subsequent functionalization (e.g., arylation, alkylation). rsc.orgchemrxiv.org The N-methoxy amide is one example of a versatile directing group used in various C-H activation reactions. nih.gov
Iodine as a Reactive Site: The iodine substituent primarily functions as a leaving group in cross-coupling reactions rather than a directing group for C-H activation. Its presence makes the ortho-carbon an electrophilic site, prime for reactions like the aforementioned copper-catalyzed N-arylation (an intramolecular variant could lead to cyclization) or palladium-catalyzed couplings like the Suzuki, Heck, or Sonogashira reactions. The C-I bond is the point of oxidative addition for the metal catalyst in these catalytic cycles.
Conformational Locks and Intramolecular Interactions (e.g., Halogen Bonding)
The three-dimensional structure and conformation of this compound can be influenced by subtle intramolecular interactions, which can "lock" the molecule into a preferred orientation and thereby affect its reactivity.
Halogen Bonding: A significant noncovalent interaction that can occur in this molecule is halogen bonding. nih.gov This is an attractive interaction between an electrophilic region on a halogen atom (the "σ-hole," located on the outer side of the C-I bond) and a nucleophilic site. mdpi.com In this compound, a halogen bond can form between the iodine atom and the carbonyl oxygen of the amide group.
This intramolecular I···O interaction can lead to a more planar and rigid conformation. nih.gov Studies on similar molecules have shown that such interactions can result in intermolecular distances shorter than the sum of the van der Waals radii, confirming their attractive nature. nih.gov By restricting the rotation around the C-N and C-C bonds, this conformational lock can influence the molecule's interaction with catalysts and other reactants, potentially enhancing selectivity in directed reactions by pre-organizing the substrate for a specific transformation.
Table 2: Geometric Parameters of a Representative Intramolecular Halogen Bond
| Interaction | Typical Distance (Å) | Typical Angle (C-X···O) (°) | Reference |
|---|
| C-I···O=C | < 3.5 | ~165° | nih.gov |
Note: The values are representative and can vary depending on the specific molecular and crystalline environment.
Computational and Theoretical Chemistry Studies of N 2 Iodophenyl Butanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations serve as a powerful tool to elucidate the fundamental electronic properties and reactive nature of N-(2-Iodophenyl)butanamide. These methods provide a molecular-level understanding that is often inaccessible through experimental means alone.
Ab Initio, DFT, and Semiempirical Molecular Orbital Techniques
The electronic structure of this compound and related compounds has been investigated using a variety of quantum chemical methods, including Ab Initio (like Hartree-Fock), Density Functional Theory (DFT), and semiempirical techniques. tau.ac.ilnih.gov DFT, particularly with functionals like B3LYP, has become a standard approach due to its balance of computational cost and accuracy for molecular systems. nih.govresearchgate.net
These calculations are used to determine key electronic and structural parameters. For instance, Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in predicting chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov In studies of similar aromatic compounds, the HOMO is often located over the phenyl ring and the amide linkage, while the LUMO may be distributed over the aromatic system. nih.gov
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the electronegative oxygen and nitrogen atoms of the amide group, along with the iodine atom, would represent regions of negative potential, while the amide and aromatic protons would be areas of positive potential.
Table 1: Representative Calculated Electronic Properties for an Aryl Amide Structure
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -5.97 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -0.85 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.12 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | ~3.5 D | Measures the overall polarity of the molecule. |
Note: Data are representative values based on DFT/B3LYP calculations for structurally similar molecules and serve as an illustrative example. researchgate.net
Semiempirical methods, while less accurate, are computationally less demanding and can be used for preliminary calculations on larger systems or for dynamic simulations. tau.ac.ilresearchgate.net
Prediction of Reaction Pathways and Transition States
Computational chemistry is instrumental in mapping potential reaction pathways and identifying the associated transition states for molecules like this compound. rsc.orgresearchgate.net DFT calculations can be employed to model reactions such as intramolecular cyclizations, which are common for ortho-substituted halobenzenes. For example, the radical-mediated cyclization to form an oxindole (B195798) derivative is a plausible pathway.
Theoretical calculations can locate the transition state structure for such a reaction and determine its activation energy (ΔG‡). researchgate.net This information is vital for predicting reaction feasibility and kinetics. The mechanism would involve the formation of an aryl radical, followed by an intramolecular attack on the amide side chain. Computational models can help elucidate the thermodynamics and energy barriers of such processes. researchgate.net Modern approaches may also combine machine learning with quantum chemical calculations to predict reaction outcomes with greater efficiency. rsc.orgresearchgate.net
Characterization of Excited States (e.g., Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the electronic excited states of molecules and predicting their optical properties, such as UV-Vis absorption spectra. uci.edursc.org By applying TD-DFT, one can calculate the vertical excitation energies and oscillator strengths for the electronic transitions of this compound. chemrxiv.org
These calculations help to assign the absorption bands observed experimentally to specific electronic transitions, such as π→π* transitions within the phenyl ring or n→π* transitions involving the lone pairs of the amide oxygen. researchgate.netrsc.org Analysis of the molecular orbitals involved in these transitions provides a detailed picture of how the electron density is redistributed upon photoexcitation. chemrxiv.orgresearchgate.net This is particularly important for understanding the photostability of the compound and its potential for photochemical reactions, such as the cleavage of the carbon-iodine bond. uci.edu
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations provide a framework for studying the dynamic behavior and macroscopic properties of this compound, from the flexibility of a single molecule to the interactions within a crystal lattice. researchgate.net
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is primarily due to the rotation around several single bonds: the C-N bond of the amide and the C-C bonds of the butyl side chain. Conformational analysis using molecular mechanics or DFT can map the potential energy surface as a function of these dihedral angles. nih.govunacademy.com
For the butanamide side chain, staggered conformations like anti and gauche are expected to be energy minima. unacademy.comslideshare.net The relative energies of these conformers determine their population at a given temperature. The orientation of the butanamide group relative to the iodophenyl ring is also critical. Studies on similar 2-iodo-phenyl amides have shown that conformations where the amide group is nearly perpendicular to the plane of the benzene (B151609) ring can be particularly stable. mdpi.com This orientation minimizes steric hindrance and allows for potential intramolecular interactions.
Table 2: Example of Relative Energies for Butane (B89635) Conformers
| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kJ/mol) |
|---|---|---|
| Anti | 180° | 0 |
| Gauche | ±60° | 3.3 - 3.7 |
| Eclipsed (H, CH₃) | ±120° | 15.0 |
| Fully Eclipsed (CH₃, CH₃) | 0° | 18 - 26 |
Note: This table illustrates the typical energy landscape for the rotation around the central C-C bond in a butane fragment, which is relevant to the side chain of this compound. unacademy.com
Intermolecular Interaction Studies
In the solid state, the arrangement of this compound molecules is governed by a network of non-covalent interactions. nih.gov Computational studies on analogous iodophenyl amides have revealed the critical role of specific interactions in crystal packing. mdpi.comias.ac.in
Key intermolecular forces expected for this compound include:
N-H···O Hydrogen Bonds: The classic hydrogen bond between the amide N-H donor and the carbonyl oxygen acceptor is a primary driver of molecular association, often leading to the formation of chains or dimers. nih.gov
Halogen Bonding: The iodine atom can act as a Lewis acid, forming halogen bonds (I···O) with the carbonyl oxygen of a neighboring molecule. mdpi.com These interactions are highly directional and can significantly influence crystal architecture. In related structures, I···O distances have been observed around 3.0 Å. mdpi.com
π-π Stacking: The aromatic iodophenyl rings can stack on top of each other, contributing to crystal stability through dispersive forces. nih.gov
C-H···π Interactions: Hydrogen atoms from the alkyl chain or the aromatic ring can interact with the π-electron cloud of an adjacent phenyl ring. ias.ac.in
In Silico Approaches to Chemical Design and Selectivity Prediction
While specific research literature detailing comprehensive in silico design and selectivity prediction studies for this compound is not extensively available, computational chemistry provides foundational data through the prediction of its molecular properties. These theoretical calculations are the first step in more complex in silico modeling, offering critical insights into the compound's physicochemical characteristics, which underpin its potential interactions and behavior.
Predictive models utilize the compound's structure to calculate various descriptors that are essential for assessing its drug-likeness and potential pharmacokinetic profile. For instance, properties such as lipophilicity (represented by values like XLogP3), the capacity for hydrogen bonding, and molecular size and flexibility are key determinants in how a molecule might interact with biological systems. These computed properties serve as a baseline for virtual screening, molecular docking studies, and the rational design of derivatives with potentially enhanced selectivity or efficacy.
The data generated from these computational models are fundamental for predicting how this compound might behave, guiding further experimental research and synthesis of analogues.
Computed Molecular Properties of this compound
The following table summarizes key molecular properties of this compound as computed by various predictive models. These descriptors are crucial in theoretical and computational chemistry for predicting the compound's behavior.
| Property | Value | Source |
| Molecular Weight | 289.12 g/mol | EPA CCTE |
| XLogP3 | 3.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | Cactvs |
| Hydrogen Bond Acceptor Count | 1 | Cactvs |
| Rotatable Bond Count | 3 | Cactvs |
| Exact Mass | 289.00656 g/mol | PubChem |
| Monoisotopic Mass | 289.00656 g/mol | PubChem |
| Topological Polar Surface Area | 29.1 Ų | Cactvs |
| Heavy Atom Count | 13 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 169 | Cactvs |
| Isotope Atom Count | 0 | PubChem |
| Defined Atom Stereocenter Count | 0 | PubChem |
| Undefined Atom Stereocenter Count | 0 | PubChem |
| Defined Bond Stereocenter Count | 0 | PubChem |
| Undefined Bond Stereocenter Count | 0 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
| Compound Is Canonicalized | Yes | PubChem |
N 2 Iodophenyl Butanamide As a Key Intermediate in Complex Molecule Synthesis
Synthesis of Nitrogen-Containing Heterocycles
The ortho-iodoanilide scaffold of N-(2-Iodophenyl)butanamide is particularly well-suited for intramolecular cyclization strategies to form nitrogen-containing heterocyclic systems. The iodine atom serves as an excellent leaving group or activation site for carbon-nitrogen bond formation, typically facilitated by a transition metal catalyst.
Indole (B1671886) and Carbazole (B46965) Frameworks
The synthesis of indole and carbazole cores, which are prevalent in pharmaceuticals and functional materials, can be efficiently achieved using precursors like this compound.
Indole Synthesis: Palladium-catalyzed reactions are a cornerstone for indole synthesis. Methodologies often involve the coupling of 2-iodoanilines with ketones or alkynes. researchgate.netmdpi.com For instance, the reaction between 2-iodoaniline (B362364) and various ketones in the presence of a palladium catalyst system, such as Pd(dba)2/1,1'-bis(di-iso-propylphosphino)ferrocene, and a base like NaOtBu, yields 2-substituted indoles. researchgate.net Similarly, tandem reactions involving Sonogashira cross-coupling followed by cyclization of N-tosyl-2-iodoanilines with terminal alkynes provide a direct route to N-protected indoles. mdpi.com The this compound molecule can be envisioned as a substrate for similar intramolecular cyclizations if the butanamide chain is modified to contain a suitable coupling partner, or it can be hydrolyzed to 2-iodoaniline as a starting point for these classical indole syntheses.
Carbazole Synthesis: Carbazoles are readily synthesized through palladium-catalyzed intramolecular C-N bond formation. A common and efficient route involves the initial N-arylation of an o-iodoaniline with a silylaryl triflate, followed by a palladium-catalyzed cyclization of the resulting N-arylated product to afford the carbazole framework in good to excellent yields. nih.govorganic-chemistry.org This strategy has been successfully applied to the synthesis of the carbazole alkaloid mukonine. nih.gov The development of these methods continues to evolve, with a focus on creating more efficient and environmentally friendly synthetic pathways. rsc.orgdoi.org
| Catalyst System | Reaction Type | Starting Materials | Product | Reference |
| Pd(OAc)2 / BINAP | Cross-coupling / Cyclization | Aryl bromides, Benzophenone hydrazone | N-Aryl hydrazones, Indoles | organic-chemistry.org |
| Pd catalyst | Cyclization | o-Iodoanilines, Silylaryl triflates | Carbazoles | nih.govorganic-chemistry.org |
| Rhodium catalysts | C-H activation / Cyclization | Biaryl azides | Carbazoles | organic-chemistry.org |
| Iridium catalysts | Dehydrogenative cyclization | 2-Aminobiphenyls | N-H Carbazoles | organic-chemistry.org |
Aza-Heterocyclic Amides and Polycyclic Amides
The construction of aza-heterocyclic and polycyclic amides frequently utilizes copper-catalyzed C-N bond-forming reactions. researchgate.netbohrium.com These methods are advantageous due to the low cost and low toxicity of copper catalysts compared to other transition metals. The Ullmann reaction, a classical copper-catalyzed N-arylation, and its modern variations are powerful tools for creating these structures. Amide-ligated copper catalysts have been shown to effectively promote the coupling of aryl halides with amines or amides to construct C-N bonds, leading to the formation of heterocyclic compounds. rsc.org
For a substrate like this compound, an intramolecular copper-catalyzed C-N coupling could be employed to synthesize polycyclic amide systems. By introducing a nucleophilic nitrogen atom at a suitable position on the butanamide side chain, an intramolecular cyclization onto the iodophenyl ring can be triggered, leading to the formation of a fused heterocyclic ring system containing an amide bond. This approach leverages the inherent reactivity of the ortho-iodoanilide structure to build molecular complexity.
β-Aminophosphonate and C-Phosphorylated Tetrazole Derivatives
β-Aminophosphonates: These compounds are structural analogs of β-amino acids and are of significant interest in medicinal chemistry. Their synthesis can be achieved through various methods, including the Michael addition of amines to vinylphosphonates or via the Kabachnik-Fields reaction. nih.govresearchgate.net The amine component in these reactions can be derived from or related to the 2-iodoaniline core of this compound, which could then be acylated to introduce the butanamide group.
C-Phosphorylated Tetrazole Derivatives: Tetrazoles are important pharmacophores found in numerous marketed drugs. dntb.gov.ua A primary route to their synthesis is the [2+3] cycloaddition of an azide (B81097) source to a nitrile. nih.gov Alternatively, tetrazoles can be synthesized directly from amides. This transformation typically involves the activation of the amide oxygen, followed by reaction with an azide reagent. researchgate.netrug.nl The butanamide group in this compound is a suitable functional group for conversion into a 1,5-disubstituted tetrazole ring, providing a pathway to C-phosphorylated derivatives if a phosphorus-containing group is present on the butanamide chain.
| Starting Material | Reagents | Product | Reference |
| Amides | Diphenyl phosphorazidate, Aromatic bases | 1,5-Disubstituted Tetrazoles | researchgate.net |
| Amides | Tetrachlorosilane, Sodium azide | 1,5-Diaryl-substituted Tetrazoles | nih.gov |
| Carboxylic acids, Amines, TMSN₃ | POCl₃ | 1,5-Disubstituted Tetrazoles | rug.nl |
Construction of Fused and Bridged Ring Systems
The synthesis of complex fused and bridged polycyclic structures often relies on powerful intramolecular cyclization reactions. nih.govnih.gov Methodologies such as intramolecular Michael additions or transannular cyclizations can generate intricate molecular architectures from appropriately designed precursors. nih.gov
The this compound scaffold can be elaborated to create substrates for such transformations. For example, the butanamide side chain could be extended and functionalized with an electron-poor alkene (a Michael acceptor) and a nucleophilic group. Subsequent intramolecular Michael addition would lead to the formation of a new ring fused to the initial phenyl ring. Alternatively, the ortho-iodo group allows for the introduction of a long tether via cross-coupling, which could then participate in a transannular cyclization, creating a bridged bicyclic system. nih.gov These strategies highlight the role of this compound as a versatile platform for accessing complex carbocyclic and heterocyclic systems.
Preparation of Diverse Functionalized Butanamide Derivatives
The carbon-iodine bond in this compound is a key site for diversification, enabling the introduction of a wide range of functional groups through well-established palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a library of butanamide derivatives with varied substituents at the 2-position of the phenyl ring.
Common cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups. This method was used to arylate N-(4-bromophenyl)furan-2-carboxamide, demonstrating its utility on similar N-aryl amide structures. nih.gov
Heck Coupling: Reaction with alkenes to form carbon-carbon bonds, introducing alkenyl substituents.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds, leading to N,N'-disubstituted aniline (B41778) derivatives.
These reactions provide a powerful toolkit for modifying the this compound core, leading to a diverse array of functionalized derivatives for various applications, from materials science to medicinal chemistry. mdpi.comresearchgate.net
| Cross-Coupling Reaction | Coupling Partner | Introduced Group |
| Suzuki-Miyaura | Boronic acids/esters | Aryl, Vinyl |
| Heck | Alkenes | Alkenyl |
| Sonogashira | Terminal Alkynes | Alkynyl |
| Buchwald-Hartwig | Amines, Amides | Amino, Amido |
| Stille | Organostannanes | Various organic groups |
| Negishi | Organozinc reagents | Various organic groups |
Advanced Analytical Derivatization Strategies for N 2 Iodophenyl Butanamide
Strategies for Improved Mass Spectrometry Compatibility
Derivatization is a powerful tool for improving mass spectrometric analysis, both when coupled with GC and HPLC. spectroscopyonline.com For GC-MS, the primary benefits of derivatization—increased volatility and thermal stability—are crucial for allowing the analyte to pass through the GC system intact before reaching the mass spectrometer. spectroscopyonline.com
The derivatization of N-(2-Iodophenyl)butanamide can also influence its fragmentation pattern during mass analysis, which can be leveraged for more confident identification and quantification.
Silylation for GC-MS: The introduction of a silyl (B83357) group provides a new, predictable fragmentation pathway. For example, TBDMS derivatives formed using MTBSTFA are known to produce a prominent fragment from the loss of a tert-butyl group (a neutral loss of 57 Da), which is a characteristic marker that can be used in selected ion monitoring (SIM) for high sensitivity and selectivity. chemcoplus.co.jp
Acylation for Enhanced Detection: Using fluorinated acylating agents like TFAA not only improves chromatographic properties but also makes the derivative suitable for highly sensitive detection by GC with negative chemical ionization (NCI-MS). nih.gov
Improved Ionization: In the context of electrospray ionization (ESI) used with HPLC-MS, derivatization can be employed to introduce a permanently charged group or a group that is more readily ionized, thereby enhancing the signal intensity. acs.org
The presence of the iodine atom in this compound already provides a distinct isotopic signature that is highly beneficial for mass spectrometric identification. Derivatization of the amide group complements this by improving the chromatographic separation and thermal stability of the molecule, ensuring that a sharp, well-defined peak is delivered to the mass spectrometer for analysis. nih.gov
Future Directions and Emerging Research Frontiers in N 2 Iodophenyl Butanamide Chemistry
Development of Novel and Sustainable Catalytic Systems
The synthesis and functionalization of N-aryl amides, including N-(2-Iodophenyl)butanamide, have traditionally relied on stoichiometric activating reagents and coupling agents, which generate significant chemical waste. The future of this field lies in the development of novel catalytic systems that are not only efficient but also adhere to the principles of green chemistry, minimizing environmental impact and improving atom economy. scispace.comnih.gov
A primary focus is the replacement of classical amidation methods with direct catalytic approaches. Research into reusable catalysts, such as Brønsted acidic ionic liquids, has shown promise for the direct amidation of carboxylic acids and amines. acs.orgresearchgate.net These systems offer high thermal stability, easy separation, and recyclability, with some protocols achieving a low Process Mass Intensity (PMI), a key metric of sustainability. acs.org
Biocatalysis represents another significant frontier. Enzymes, such as Candida antarctica lipase (B570770) B (CALB), are being explored for direct amide bond formation under mild conditions and in green solvents. nih.gov This enzymatic approach avoids the need for additives and intensive purification, offering a highly sustainable route to amide synthesis. nih.gov Furthermore, ATP-dependent enzymes, coupled with ATP recycling systems, are emerging as powerful tools for amidation in aqueous media. rsc.org
Alternative catalytic strategies are also gaining traction. These include:
Oxidative Amidation: This method converts a hemiaminal, formed in situ from an amine and an aldehyde, into an amide through an oxidative process. scispace.com
Carbonylative Amidation: Utilizing carbon monoxide, this approach can synthesize aryl amides from aryl halides, a reaction class directly applicable to modifying this compound precursors. scispace.com
Novel Metal Catalysts: The development of new heterogeneous catalysts, including metal nanomaterials, offers pathways for more efficient and selective reactions. mdpi.commdpi.com For instance, iron-mediated methods are being developed for the synthesis of N-aryl amides from nitroarenes and acyl halides in water, using only iron dust as the reductant and additive. rsc.org
These catalytic innovations are moving the field towards processes that are safer, more efficient, and environmentally benign.
Table 1: Comparison of Amidation Methods
| Method | Reagents/Catalysts | Advantages | Disadvantages | Sustainability (PMI) |
|---|---|---|---|---|
| Traditional Stoichiometric | HATU, EDC, T3P, SOCl₂ | High yield, broad scope | Large waste generation, harsh conditions | High (>50) |
| Boronic Acid Catalysis | Phenylboronic acid | Catalytic, milder conditions | Requires water removal (e.g., sieves) | 5-13 scispace.com |
| Ionic Liquid Catalysis | Brønsted acidic ionic liquids | Reusable catalyst, water tolerant | May require higher temperatures | < 3 acs.org |
| Enzymatic (Biocatalysis) | Candida antarctica lipase B (CALB) | Highly specific, mild conditions, green solvents | Limited substrate scope, slower reaction times | Low (not specified) |
| Carbonylative Amidation | Palladium catalysts, CO | High efficiency for aryl amides | Expensive catalysts, generates halide waste | ~21 scispace.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the production and modification of molecules like this compound. These technologies offer superior control over reaction parameters, enhanced safety, and the potential for seamless scale-up from laboratory to industrial production. drreddys.comnih.gov
Flow reactors provide excellent heat and mass transfer, allowing for reactions to be run under conditions that are often inaccessible in traditional batch setups, such as superheating solvents safely to increase reaction rates. nih.gov This precise control minimizes the formation of byproducts and improves yield and purity. mdpi.com For the synthesis of active pharmaceutical ingredients (APIs), multi-step sequences can be "telescoped" in a continuous flow system, where the output of one reactor is fed directly into the next, eliminating the need for intermediate isolation and purification. mdpi.com This approach has been successfully applied to syntheses involving key steps like amide formation and cross-coupling reactions. drreddys.com
Automation is being coupled with these flow systems to accelerate research and development. Automated platforms can perform high-throughput screening of reaction conditions, rapidly identifying optimal parameters. researchgate.net User-friendly systems utilizing pre-packed capsules or 96-well plates enable the parallel synthesis of large compound libraries, which is invaluable for medicinal chemistry and materials discovery. researchgate.netethz.ch Technologies like Automated Fast-Flow Peptide Synthesis (AFPS) demonstrate the power of this approach, enabling the rapid assembly of complex molecules with high fidelity. amidetech.comamidetech.com The application of these automated and flow-based principles will enable faster, more efficient, and reproducible synthesis and derivatization of the this compound scaffold. nih.gov
Table 2: Advantages of Modern Synthesis Platforms
| Technology | Key Features | Benefits for this compound Chemistry |
|---|---|---|
| Flow Chemistry | Continuous processing in small channels/tubes; superior heat/mass transfer; precise control of parameters. | Improved reaction yields and selectivity; enhanced safety for hazardous reactions; seamless integration of multiple reaction steps; easier scalability. drreddys.comnih.gov |
| Automated Synthesis | Robotic handling of reagents; high-throughput screening; parallel synthesis formats (e.g., 96-well plates). | Rapid optimization of reaction conditions; accelerated discovery of new derivatives through library synthesis; increased reproducibility. researchgate.netethz.ch |
| Integrated Platforms | Combination of flow reactors, online analytics, and automated control software. | Real-time process monitoring and optimization; potential for self-optimizing systems using machine learning algorithms. researchgate.net |
Exploration of New Reactivity Modes and Multi-Component Reactions
While the C–I bond of this compound is a well-established handle for cross-coupling reactions, future research is increasingly focused on unlocking novel reactivity modes, particularly through C–H bond activation. The amide moiety can act as a directing group, guiding a metal catalyst to activate and functionalize specific C–H bonds on the phenyl ring. acs.org While ortho-C–H functionalization of anilides is well-developed, a major frontier is the development of methods for selective functionalization at the more remote meta and para positions. nih.govacs.org Achieving control over this regioselectivity remains a significant challenge but holds the potential to create previously inaccessible molecular architectures. nih.gov The iterative C–H amidation of anilides, where newly installed amide groups direct subsequent functionalizations, offers a strategy for synthesizing polyaminobenzene derivatives. nih.gov
Another rapidly expanding area is the use of multi-component reactions (MCRs). MCRs combine three or more reactants in a single step to form a complex product, offering remarkable efficiency and molecular diversity. nih.gov Reactions such as the Ugi, Passerini, and Povarov MCRs are powerful tools for building scaffolds that often incorporate amide functionalities. nih.govmdpi.com Future research will likely focus on designing novel MCRs where a precursor like 2-iodoaniline (B362364) is a key component, allowing for the rapid assembly of complex structures that already contain the iodo-anilide motif of this compound. This strategy could dramatically shorten synthetic routes to valuable target molecules. nih.govrug.nl
The combination of the C–I bond, the directing amide group, and the potential for C–H activation makes this compound a versatile substrate for complex cyclization reactions to generate novel N-heterocycles, which are privileged structures in medicinal chemistry. researchgate.netnih.gov
Advanced Spectroscopic Characterization and Real-Time Mechanistic Probing
A deep understanding of reaction mechanisms is critical for optimizing existing transformations and discovering new ones. The future of mechanistic investigation in this compound chemistry lies in the application of advanced spectroscopic techniques capable of real-time monitoring. researchgate.net
One of the most powerful emerging tools is pressurized sample infusion electrospray ionization mass spectrometry (PSI-ESI-MS). uvic.ca This technique allows for the direct, real-time observation of a reaction mixture, enabling the identification and quantification of reactants, intermediates, and products as they form. nih.govchemrxiv.org For instance, the step-by-step mechanism of the Buchwald-Hartwig amination, a key reaction for N-aryl amide synthesis, has been successfully probed using this method, providing invaluable insights into the catalytic cycle. uvic.canih.gov
These advanced analytical methods are often paired with computational studies, such as Density Functional Theory (DFT) calculations. nih.gov This synergy is particularly powerful; experimental techniques can identify key intermediates, while computational modeling can provide detailed energetic and structural information about transition states and reaction pathways that are otherwise invisible. acs.orgnih.gov This combined approach provides a comprehensive picture of the reaction mechanism, explaining outcomes like regioselectivity in C–H activation and helping researchers design more efficient and selective catalysts. acs.org Other spectroscopic tools, such as in-situ Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, will also continue to play a crucial role in monitoring reaction progress and characterizing transient species. researchgate.net
Table 3: Techniques for Mechanistic Investigation
| Technique | Type of Information Provided | Application Example |
|---|---|---|
| ESI-MS (Real-Time) | Identification and quantification of species in solution; reaction progress monitoring. | Observing catalytic intermediates in Buchwald-Hartwig amination. uvic.canih.gov |
| NMR Spectroscopy | Structural elucidation of reactants, products, and stable intermediates; kinetic analysis. | Characterizing intermediates and determining reaction kinetics. researchgate.net |
| FT-IR Spectroscopy | Monitoring the formation/disappearance of specific functional groups. | Tracking the conversion of a ketene (B1206846) to a β-lactam. researchgate.net |
| UV-Vis Spectroscopy | Tracking concentrations of chromophoric species; catalyst activation studies. | Observing the formation of the active catalyst from a precursor. uvic.ca |
| DFT Calculations | Energetics of reaction pathways; structures of transition states and intermediates. | Rationalizing regioselectivity in C-H activation reactions. acs.orgnih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-Iodophenyl)butanamide, and how can yield and purity be maximized?
- Methodological Answer : The synthesis typically involves coupling reactions between 2-iodoaniline and butanoyl chloride derivatives. Key steps include:
- Amide bond formation : React 2-iodoaniline with butanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
- Purification : Use column chromatography with silica gel and a solvent gradient (e.g., hexane/ethyl acetate) to isolate the product.
- Yield optimization : Control reaction temperature (0–5°C during coupling) and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride) .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR spectroscopy : Analyze - and -NMR to confirm the presence of the iodophenyl group (aromatic protons at δ 7.2–8.0 ppm) and amide carbonyl (δ ~170 ppm).
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the amide group).
- Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 318.02) .
Q. What are the key functional groups influencing the reactivity of this compound?
- Methodological Answer : The iodine atom and amide group drive reactivity:
- Iodine : Participates in halogen bonding and facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
- Amide : Engages in hydrogen bonding, affecting solubility and biological interactions.
- Experimental validation: Use computational tools (e.g., DFT) to map electrostatic potentials and identify reactive sites .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and binding affinity of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer in photoredox reactions .
- Molecular docking : Simulate interactions with biological targets (e.g., tubulin) using software like AutoDock Vina. Focus on the iodine’s role in hydrophobic pockets .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. What strategies resolve contradictory data on the biological activity of this compound analogs?
- Methodological Answer :
- Dose-response assays : Test compounds across a wide concentration range (nM to μM) to identify non-linear effects.
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing iodine with bromine) to isolate structure-activity relationships (SAR).
- Orthogonal assays : Validate antimicrobial activity using both broth microdilution and agar diffusion methods .
Q. How does the iodine atom in this compound influence photoredox catalytic behavior?
- Methodological Answer :
- Halogen Atom Transfer (XAT) : The C–I bond undergoes homolytic cleavage under blue-light irradiation (450 nm), generating aryl radicals for β-C(sp)–H arylation .
- Reaction optimization : Use Ir(ppy) as a photocatalyst and adjust solvent polarity (e.g., THF vs. DMF) to modulate radical stability.
- Mechanistic probes : Introduce radical scavengers (e.g., TEMPO) to confirm radical intermediates .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
- Methodological Answer :
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches.
- Catalyst recycling : Use immobilized Pd catalysts in flow reactors for cross-coupling steps.
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify storage requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
